2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.
Introduction of the 3,4-DIETHOXYPHENYL Group: This step involves the alkylation of the purine core with 3,4-diethoxybenzyl chloride under basic conditions.
Attachment of the SULFANYL Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.
Formation of the ACETAMIDE Moiety: The final step involves the acylation of the intermediate compound with 2,4-difluoroaniline to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting purine-related metabolic pathways. Its structural features make it a candidate for anti-cancer and anti-viral drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to alterations in cellular processes. The purine core is crucial for binding to nucleotide-binding sites, while the other functional groups modulate its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **2-({7-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
- **2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-difluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C26H27F2N5O5S |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2-[7-[(3,4-diethoxyphenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C26H27F2N5O5S/c1-5-37-19-10-7-15(11-20(19)38-6-2)13-33-22-23(31(3)26(36)32(4)24(22)35)30-25(33)39-14-21(34)29-18-9-8-16(27)12-17(18)28/h7-12H,5-6,13-14H2,1-4H3,(H,29,34) |
InChI Key |
CNJKABHNANGSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)N(C(=O)N(C3=O)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.